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molecular formula C11H16O4 B8590468 Diethyl 2-methyl-2-propargyl-malonate

Diethyl 2-methyl-2-propargyl-malonate

Cat. No. B8590468
M. Wt: 212.24 g/mol
InChI Key: BAFKITGIBLTYMM-UHFFFAOYSA-N
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Patent
US04724236

Procedure details

At 35° to 40° to C., with stirring, 174 g (1.0 ml) of diethyl methylmalonate are added dropwise to an alkoxide solution (prepared from 23 g of sodium and 800 ml of absolute ethanol), the mixture is stirred for a further hour and then at 45° C. 130.8 g (1.1 mol) of propargyl bromide are added dropwise. The mixture is refluxed for a further 2 hours. After cooling the precipitated sodium bromide is separated by suction filtering and the filtrate is substantially evaporated in vacuo. The residue is stirred into ice water and the aqueous solution is extracted several times with ether. The combined organic phases are dried and evaporated to dryness in vacuo. The resulting oil is used in the next stage without any further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
alkoxide
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
130.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:13](Br)[C:14]#[CH:15].[Br-].[Na+]>>[CH3:1][C:2]([CH2:15][C:14]#[CH:13])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Name
alkoxide
Quantity
800 mL
Type
solvent
Smiles
Step Two
Name
Quantity
130.8 g
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
, with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 35° to 40°
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further hour
CUSTOM
Type
CUSTOM
Details
at 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is separated by suction
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the filtrate is substantially evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residue is stirred into ice water
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted several times with ether
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil is used in the next stage without any further purification

Outcomes

Product
Name
Type
Smiles
CC(C(=O)OCC)(C(=O)OCC)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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